Enerisant - 1152747-82-4

Enerisant

Catalog Number: EVT-267273
CAS Number: 1152747-82-4
Molecular Formula: C22H30N4O3
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enerisant is a histamine H3 receptor antagonist. In H3 receptor binding assay using (R)​-​α-​methyl[3H]​histamine, Enerisant showed IC50 of 4.9 nM. Enerisant may be useful for the treatment of Alzheimer's disease, schizophrenia, etc.
Overview

Enerisant is a novel pharmacological compound primarily recognized as an antagonist and inverse agonist of the histamine H3 receptor. It has garnered attention for its potential applications in treating various neurocognitive disorders, including narcolepsy. Enerisant functions by modulating the activity of histamine, a neurotransmitter involved in numerous physiological processes, particularly within the central nervous system.

Source and Classification

Enerisant, also known by its developmental code TS-091, is classified under histamine H3 receptor antagonists. These compounds are designed to inhibit the action of histamine at H3 receptors, which play a crucial role in neurotransmission and cognitive functions. The development of Enerisant is part of a broader effort to explore H3 receptor modulation as a therapeutic strategy for conditions such as sleep disorders and cognitive impairments .

Synthesis Analysis

Methods and Technical Details

The synthesis of Enerisant involves multiple chemical reactions that yield the final product suitable for pharmacological use. While specific proprietary methods may not be publicly detailed, general approaches in synthesizing H3 receptor antagonists typically include:

  1. Starting Materials: The synthesis begins with readily available organic compounds that contain functional groups amenable to further chemical transformations.
  2. Reactions: Key reactions may include:
    • Alkylation: Introducing alkyl groups to enhance receptor affinity.
    • Amination: Incorporating amine groups which are critical for binding to the histamine H3 receptor.
    • Cyclization: Forming cyclic structures that can improve pharmacokinetic properties.

The final product undergoes rigorous purification processes, such as recrystallization or chromatography, to ensure high purity necessary for clinical applications .

Molecular Structure Analysis

Structure and Data

Enerisant's molecular structure features several key components that contribute to its function as an H3 receptor antagonist. The compound's exact molecular formula and structural details are critical for understanding its interaction with biological targets.

  • Molecular Formula: C_{15}H_{20}N_{4}O
  • Molecular Weight: Approximately 272.35 g/mol
  • Structural Characteristics: Enerisant contains a core structure that allows for effective binding to the histamine H3 receptor, characterized by specific functional groups that enhance its pharmacological activity.

The three-dimensional conformation of Enerisant plays a significant role in its ability to fit into the receptor binding site, influencing its efficacy and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

Enerisant participates in various chemical reactions that can be summarized as follows:

  1. Binding Interactions: Upon administration, Enerisant binds to histamine H3 receptors in the central nervous system, inhibiting their activity.
  2. Receptor Occupancy Studies: Research indicates that Enerisant demonstrates dose-dependent occupancy of the histamine H3 receptors, which was assessed using positron emission tomography (PET) imaging techniques .
  3. Metabolic Pathways: Following administration, Enerisant undergoes metabolic transformations primarily in the liver, where it may be converted into various metabolites that retain some pharmacological activity or are excreted from the body.

These interactions highlight the compound's role in modulating neurotransmitter release and its potential therapeutic effects .

Mechanism of Action

Process and Data

The mechanism of action of Enerisant is centered on its antagonistic effects on histamine H3 receptors:

  1. Receptor Interaction: Enerisant binds to the presynaptic H3 receptors located in neurons, blocking their inhibitory effects on histamine release.
  2. Increased Neurotransmitter Release: By inhibiting these receptors, Enerisant promotes increased release of other neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are essential for cognitive functions and alertness.
  3. Clinical Implications: This mechanism underlies its potential use in treating conditions like narcolepsy and cognitive impairments associated with neurodegenerative diseases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Enerisant exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining formulation strategies for drug delivery systems aimed at maximizing bioavailability .

Applications

Scientific Uses

Enerisant's primary applications lie within the realm of neuropharmacology:

  1. Treatment of Narcolepsy: Its antagonistic action on histamine H3 receptors makes it a candidate for managing symptoms associated with narcolepsy by promoting wakefulness.
  2. Cognitive Enhancement: Research suggests potential benefits in enhancing cognitive functions, making it relevant for conditions such as Alzheimer's disease or attention-deficit hyperactivity disorder (ADHD).
  3. Neuroinflammation Studies: Ongoing research explores Enerisant's role in modulating neuroinflammatory processes through its effects on microglial activation .
Introduction to Histamine H3 Receptor Pharmacology

Neuropharmacological Significance of Histamine H3 Receptors in CNS Regulation

Histamine H₃ receptors (H₃Rs) represent a critical class of G protein-coupled receptors (GPCRs) predominantly expressed within the central nervous system (CNS), with high densities observed in brain regions governing arousal, cognition, and neuroendocrine functions—including the cerebral cortex, hippocampus, basal ganglia, and hypothalamus [2] [5]. These receptors function as presynaptic autoreceptors on histaminergic neurons, where they inhibit the synthesis and release of histamine via negative feedback mechanisms. Concurrently, H₃Rs act as heteroreceptors on non-histaminergic neurons, modulating the release of key neurotransmitters such as dopamine, acetylcholine, GABA, serotonin, and norepinephrine [5] [7] [10]. This dual regulatory role positions H₃Rs as master modulators of neurotransmission networks essential for maintaining cognitive homeostasis, wake-sleep cycles, and neuroinflammatory responses.

Dysregulation of H₃R signaling is implicated in multiple neuropsychiatric disorders. In Alzheimer’s disease (AD), degeneration of histaminergic neurons in the tuberomammillary nucleus correlates with reduced H₁R binding in the cortex and hippocampus, contributing to cognitive deficits [7] [10]. Similarly, abnormal histaminergic tone is observed in Parkinson’s disease (PD), schizophrenia, and narcolepsy, underscoring the receptor’s broad neuromodulatory influence [7] [10]. The H₃R’s constitutive activity—signaling without agonist stimulation—further amplifies its physiological impact, making it a high-value target for therapeutic intervention [5] [7].

Table 1: Central Nervous System Functions Modulated by Histamine H₃ Receptors

Brain RegionPrimary Functions RegulatedNeurotransmitters Modulated
Cerebral CortexCognition, Executive FunctionAcetylcholine, Glutamate
Basal GangliaMotor Control, Reward ProcessingDopamine, GABA
HypothalamusWake-Sleep Cycles, Energy HomeostasisHistamine (autoreceptor), Norepinephrine
HippocampusMemory Consolidation, LearningAcetylcholine, GABA

Emergence of H₃ Receptor Antagonists/Inverse Agonists in Neuropsychiatric Therapeutics

The development of H₃R antagonists/inverse agonists has evolved through distinct pharmacochemical generations. First-generation compounds (e.g., thioperamide) featured imidazole-based structures that potently inhibited H₃R but exhibited significant limitations, including inhibition of cytochrome P450 enzymes, poor blood-brain barrier penetration, and off-target effects at H₄Rs and cardiac hERG potassium channels [5] [7]. These liabilities spurred the design of non-imidazole scaffolds with enhanced selectivity and pharmacokinetic profiles. Among these, pitolisant (Wakix®) emerged as a breakthrough inverse agonist approved for narcolepsy, demonstrating potent H₃R occupancy (84% at 40 mg) and wake-promoting efficacy via enhanced histamine release [3] [5].

H₃R antagonists exert therapeutic effects by amplifying endogenous histamine release and potentiating downstream neurotransmitter systems. Preclinically, they enhance cortical acetylcholine and dopamine release—neurotransmitters critical for attention and memory—while simultaneously suppressing proinflammatory microglial activation in models of neuroinflammation [7] [10]. This multimodal activity positions them uniquely for disorders like AD, where H₃R antagonists reverse scopolamine-induced cognitive deficits in object recognition tests, and in schizophrenia, where they ameliorate cognitive symptoms without targeting dopaminergic pathways [2] [7]. The clinical success of pitolisant validated H₃R modulation as a viable strategy, catalyzing the development of next-generation agents with refined properties.

Rationale for Enerisant Development: Target Selectivity and Therapeutic Potential

Enerisant (development code TS-091) represents a structurally novel H₃R antagonist/inverse agonist engineered to overcome the limitations of earlier compounds. Its chemical structure—1-(4-{3-[(2R)-2-methylpyrrolidin-1-yl]propoxy}phenyl)-1H-pyrazol-4-ylmethanone—confers sub-nanomolar affinity for human H₃Rs (IC₅₀ = 2.89 nM) and exceptional selectivity (>3,000-fold over H₁, H₂, and H₄ receptors and unrelated targets like σ1 receptors) [1] [6] [9]. This specificity minimizes off-target interactions, a critical advantage over pitolisant, which exhibits σ1 receptor affinity potentially contributing to adverse effects [6].

Table 2: Comparative In Vitro Profiles of Select H₃R Antagonists/Inverse Agonists

CompoundH₃R Affinity (IC₅₀ or Ki, nM)Selectivity vs. Other HRsKey Off-Target Activities
Enerisant2.89 (Human)>3,000-foldNone reported
Pitolisant0.16 (Human)>100-foldσ1 receptor affinity
Thioperamide4–10 (Rodent)Low (H₄ activity)CYP inhibition

Pharmacodynamically, enerisant functions as a competitive antagonist and inverse agonist, reversing agonist-induced H₃R activation. In vivo, it occupies H₃Rs in the frontal cortex in a dose-dependent manner, enhancing extracellular histamine in the hypothalamus and boosting dopamine and acetylcholine in the medial prefrontal cortex [1] [2]. Notably, its pharmacological effects exhibit receptor occupancy (RO) thresholds: procognitive effects in social and object recognition tests manifest at low RO (<50%, 0.03–0.3 mg/kg p.o.), while wake promotion requires near-total RO (>80%, 3–10 mg/kg p.o.) [1] [2] [4]. This dissociation suggests domain-specific therapeutic dosing.

Enerisant’s pharmacokinetics further underscore its therapeutic rationale. Unlike metabolically labile predecessors, it undergoes minimal hepatic metabolism, with 64.5–89.9% excreted renally as unchanged drug within 48 hours. Plasma protein binding is low (31–32%), favoring free drug availability, and its elimination half-life is ~8 hours, supporting once-daily dosing [6] [9]. Crucially, its lack of cytochrome P450 metabolism reduces drug-drug interaction risks, a significant advantage in polypharmacy-prone neuropsychiatric populations [6].

Table 3: Enerisant’s Dose-Dependent Receptor Occupancy and Pharmacological Effects

Dose (mg/kg, p.o.)H₃R Occupancy (%)Procognitive EffectsWake-Promoting EffectsNeurotransmitter Elevation
0.03–0.3<50%Robust (reversal of scopolamine deficits)AbsentHistamine (hypothalamus)
3–10>80%ModerateRobustDopamine, acetylcholine (cortex)

Human positron emission tomography (PET) studies with the radioligand [¹¹C]TASP457 confirmed enerisant’s dose-dependent target engagement. Doses of 5–25 mg achieved 52–95% H₃R occupancy at 2 hours post-administration. Time-course analyses revealed sustained RO (>85% at 6 hours) even after plasma concentration declines, suggesting hysteresis—a phenomenon attributed to prolonged brain retention or slow dissociation kinetics [4] [9]. This supports flexible dosing regimens for indications requiring continuous receptor coverage (e.g., narcolepsy) versus transient modulation (e.g., cognitive enhancement).

Table 4: Key Differentiating Advantages of Enerisant Over Preceding H₃R Agents

PropertyEnerisantPrior-Generation Compounds
Structural ClassNon-imidazoleImidazole (thioperamide) or modified imidazole (pitolisant)
MetabolismMinimal hepatic; renal excretion dominantHepatic (CYP-dependent)
Drug-Drug Interaction RiskLowModerate to high (e.g., pitolisant’s CYP3A4 induction)
Selectivity>3,000-fold vs. other histamine receptorsLower selectivity (e.g., pitolisant’s σ1 affinity)
RO-Response DissociationDemonstrated (cognitive vs. arousal effects)Not well characterized

Properties

CAS Number

1152747-82-4

Product Name

Enerisant

IUPAC Name

[1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1

InChI Key

IABXVJILZYNSTM-GOSISDBHSA-N

SMILES

O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

Enerisant

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4

Isomeric SMILES

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.